molecular formula C₄₃H₇₇N₅O₁₉ B1142752 Penta-N-Boc Tobramycin CAS No. 172950-21-9

Penta-N-Boc Tobramycin

Cat. No.: B1142752
CAS No.: 172950-21-9
M. Wt: 968.09
InChI Key:
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Description

Penta-N-Boc Tobramycin is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is characterized by the presence of five tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of Tobramycin. The Boc groups are used to protect the amine functionalities during chemical reactions, making this compound a valuable intermediate in the synthesis of various derivatives of Tobramycin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penta-N-Boc Tobramycin involves the protection of the amine groups of Tobramycin with Boc groups. A typical procedure includes dissolving Tobramycin in anhydrous dimethylformamide (DMF) and treating it with tert-butyldimethylsilyl chloride (TBDMSCl) and N-methylimidazole. The reaction is stirred at room temperature for several days under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Penta-N-Boc Tobramycin undergoes various chemical reactions, including:

    Substitution Reactions: The Boc groups can be selectively removed under acidic conditions to yield free amine groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the protective Boc groups.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

    Oxidizing Agents: Hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride is used for reduction reactions.

Major Products Formed

The primary product formed from the deprotection of this compound is Tobramycin itself. Other derivatives can be synthesized depending on the specific reactions and conditions used .

Scientific Research Applications

Penta-N-Boc Tobramycin has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various Tobramycin derivatives.

    Biology: The compound is studied for its potential to enhance the efficacy of other antibiotics.

    Medicine: Research is ongoing to explore its use in overcoming antibiotic resistance.

    Industry: It is used in the production of pharmaceutical compounds

Mechanism of Action

The mechanism of action of Penta-N-Boc Tobramycin is primarily related to its role as a precursor to Tobramycin. Tobramycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis, and ultimately leading to bacterial cell death. The Boc groups protect the amine functionalities during synthesis, allowing for the creation of various derivatives with potentially enhanced properties .

Comparison with Similar Compounds

Similar Compounds

    Tobramycin: The parent compound, used as an antibiotic.

    Kanamycin: Another aminoglycoside antibiotic with similar properties.

    Gentamicin: A related aminoglycoside antibiotic used to treat various infections.

Uniqueness

Penta-N-Boc Tobramycin is unique due to the presence of Boc protecting groups, which allow for selective reactions and the synthesis of various derivatives. This makes it a valuable intermediate in medicinal chemistry and pharmaceutical research .

Properties

CAS No.

172950-21-9

Molecular Formula

C₄₃H₇₇N₅O₁₉

Molecular Weight

968.09

Synonyms

O-3-Deoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-D-glucopyranosyl-(1→6)-O-[2,3,6-trideoxy-2,6-bis[[(1,1-dimethylethoxy)carbonyl]amino]-α-D-ribo-hexopyranosyl-(1→4)]-2-deoxy-N1,N3-bis[(1,1-dimethylethoxy)carbonyl]-D-streptamine;  O-3-Deoxy-3-[[(1,1-

Origin of Product

United States

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